molecular formula C11H13ClN2O B2603907 2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine CAS No. 720693-20-9

2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine

Cat. No. B2603907
M. Wt: 224.69
InChI Key: FFURHYJBLKFXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine” is a chemical compound with the molecular formula C11H13ClN2O . It has a molecular weight of 224.69 .


Synthesis Analysis

The synthesis of “2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine” involves several steps. One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C, which affords 2-substituted pyridines in good yields .


Molecular Structure Analysis

The molecular structure of “2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine” consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 6-position with a carbonyl group linked to a piperidine ring .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Synthesis and Intermediary Role

2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine is a compound that has been utilized in various chemical synthesis processes due to its unique structure. It acts as an intermediate in the synthesis of complex molecules, including those with potential pharmacological applications. For instance, it has been involved in the synthesis of lafutidine intermediates, highlighting its utility in creating compounds with potential therapeutic value (Shen Li, 2012). The chemical's structural features, such as the chloro and carbonyl groups attached to the pyridine ring, facilitate its role in nucleophilic substitution reactions, which are fundamental in organic synthesis.

Role in Chemical Reactions

The reactivity of 2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine with various reagents underlines its versatility in chemical synthesis. Its ability to participate in reactions that lead to the formation of new chemical bonds makes it a valuable tool in the development of new materials and active pharmaceutical ingredients. Studies have shown that it can undergo reactions that result in the creation of compounds with significant biological activity, including those with antiviral and fungicidal properties (Li et al., 2015).

Structural Importance

The structural characteristics of 2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine contribute to its importance in scientific research. Its molecular configuration allows for the exploration of stereochemistry and the synthesis of structurally diverse molecules. This capability is crucial for the pharmaceutical industry, where the configuration of a molecule can dramatically affect its pharmacological properties. Research focusing on the crystal structures and molecular interactions of compounds related to 2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine has provided insights into the design of molecules with desired physical and chemical properties (Bo Wang, 2009).

Safety And Hazards

The safety data sheet for a similar compound, piperidine, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage .

Future Directions

Piperidine derivatives, including “2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine”, have significant potential in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

(6-chloropyridin-2-yl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-10-6-4-5-9(13-10)11(15)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFURHYJBLKFXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.